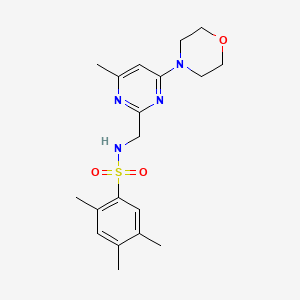

4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

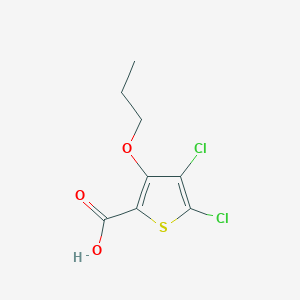

4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, commonly known as BMS-986142, is a small molecule inhibitor that is currently being investigated for its potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis and lupus. This molecule is known to selectively inhibit the activity of TYK2, a member of the Janus kinase (JAK) family, which plays a critical role in the regulation of immune responses.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

A novel series of compounds, which integrate 4-quinazolone and sulfonamide moieties into a single molecular framework, were developed from glycine. These compounds, designed to improve antimicrobial efficacy, underwent a multi-step synthesis process. The resultant compounds demonstrated significant in vitro antimicrobial activity against various bacteria and fungi, showcasing the potential of these derivatives in addressing microbial resistance (Vanparia, Patel, Dixit, & Dixit, 2013).

Antiviral and Cytotoxic Potential

Research into 2,3-disubstitutedquinazolin-4(3H)-ones, derived from the condensation of benzo[1,3]oxazine-4-ones and anthranilic acid, revealed compounds with promising antiviral activity against HIV, HSV, and vaccinia viruses. One specific compound demonstrated notable efficacy against Herpes simplex and vaccinia viruses, underscoring the quinazolinone derivatives' potential in antiviral therapy (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Antitumor Agents

Exploration into tetrahydroquinoline derivatives bearing the sulfonamide moiety led to the identification of compounds with significant in vitro antitumor activity. These findings highlight the potential of these novel compounds as a new class of antitumor agents, offering alternative pathways for cancer treatment and management (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Enzyme Inhibition for Therapeutic Applications

A series of sulfonamides, specifically designed and synthesized for their inhibitory activities against acetylcholinesterase and human carbonic anhydrases, demonstrated potent inhibitory actions. This research indicates the potential of these compounds in therapeutic applications, including the treatment of diseases related to enzyme dysfunction (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).

Antioxidant Additives for Lubricating Oils

In the context of industrial applications, research into quinazolones as antioxidant additives for lubricating oils identified compounds with high antioxidant activity. This suggests a potential use in enhancing the performance and longevity of lubricating oils, contributing to better machinery maintenance and operation (Habib, Hassan, & El‐Mekabaty, 2014).

Propiedades

IUPAC Name |

4-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O3S/c1-14-23-20-5-3-2-4-19(20)21(26)25(14)17-10-8-16(9-11-17)24-29(27,28)18-12-6-15(22)7-13-18/h2-13,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMBEFNEYZXJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)

![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)

![4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2968395.png)

![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)